N-Acetyl-D-norleucine
Overview
Description
“N-Acetyl-D-norleucine” is a type of N-acyl-amino acid . It is an N-acetyl derivative of D-norleucine, a structure that lacks one carbon atom . The molecular formula of N-Acetyl-D-norleucine is C8H15NO3 .
Molecular Structure Analysis
The molecular weight of N-Acetyl-D-norleucine is 173.21 g/mol . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 66 Ų .
Physical And Chemical Properties Analysis
N-Acetyl-D-norleucine has a density of 1.1±0.1 g/cm³, a boiling point of 378.3±25.0 °C at 760 mmHg, and a flash point of 182.6±23.2 °C . It has a molar refractivity of 44.3±0.3 cm³ and a molar volume of 161.5±3.0 cm³ .
Scientific Research Applications
HIV-1 Protease Inhibition
N-Acetyl-D-norleucine has been studied in the context of HIV-1 protease inhibition. Miller et al. (1989) found that a peptide inhibitor containing N-Acetyl-D-norleucine showed significant interactions with HIV-1 protease, leading to substantial conformational changes in the enzyme, which could be a basis for developing new antiviral therapies (Miller et al., 1989).
Amino Acid Profiling in Biological Samples
Adams (1974) described a method for determining amino acid profiles in various biological samples, including protein hydrolysates and tissue extracts, using N-Acetyl-D-norleucine as an internal standard. This method, based on gas chromatography, highlighted the utility of N-Acetyl-D-norleucine in biochemical analysis (Adams, 1974).
Biosynthesis and Antitumor Activity
Kawai et al. (2021) investigated the biosynthesis of alazopeptin, a tripeptide containing 6-diazo-5-oxo-L-norleucine, which exhibits antitumor activity. They revealed the enzymes involved in this biosynthesis and established heterologous production of N-acetyl-DON in Streptomyces albus, contributing to our understanding of antitumor agents (Kawai et al., 2021).
Biomarker Research in Diabetes
Min et al. (2015) identified N-Acetyl-D-norleucine as a potential biomarker in diabetes research. They developed a method to measure N-Acetyl-D-norleucine in human hair, which could serve as a non-invasive biosample for diabetes diagnosis (Min et al., 2015).
Optical Resolution in Chemistry
Shiraiwa et al. (1991) explored the optical resolution of N-Acetyl-DL-norleucine by replacing crystallization. Their work contributes to the field of stereoisomer separation, which is crucial in pharmaceutical and chemical research (Shiraiwa et al., 1991).
Protein Synthesis Error Measurement
Bogosian (2001) discussed the importance of detecting errors in protein synthesis, especially for research and commercial production of proteins. In this context, norleucine (including its derivatives like N-Acetyl-D-norleucine) plays a role in error measurement, aiding in the production of high-quality proteins (Bogosian, 2001).
Biosynthesis in Microorganisms
Kisumi et al. (1976) investigated the biosynthesis of norleucine in Serratia marcescens, contributing to our understanding of amino acid production in microorganisms, which has implications for both industrial production and basic biochemical research (Kisumi et al., 1976).
properties
IUPAC Name |
(2R)-2-acetamidohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMCEGLQFSOMQH-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031698 | |
Record name | N-Acetyl-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-norleucine | |
CAS RN |
54896-21-8 | |
Record name | N-Acetyl-D-norleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054896218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-D-NORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99UH0ZG4JV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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